2,7-Diacetoxynaphthalene
Description
Historical Context and Significance in Naphthalene (B1677914) Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, has been a cornerstone of organic chemistry since its discovery in coal tar in the early 19th century. ijrpr.com Its simple, fused-ring structure belies a rich and complex chemistry, making it a fundamental building block for a vast array of derivatives. ijrpr.com Historically, the functionalization of the naphthalene core, particularly through sulfonation followed by caustic fusion, paved the way for the synthesis of naphthalenediols, or dihydroxynaphthalenes. chemicalbook.com
Among these, 2,7-dihydroxynaphthalene (B41206) serves as the direct precursor to 2,7-diacetoxynaphthalene. The synthesis of 2,7-dihydroxynaphthalene is typically achieved through the high-temperature fusion of naphthalene-2,7-disulfonic acid with caustic soda. chemicalbook.com The subsequent acetylation of the two hydroxyl groups to form this compound is a straightforward esterification reaction. This process is significant in naphthalene chemistry as it represents a common and crucial strategy: the protection of reactive hydroxyl groups. Acetyl groups serve as effective protecting groups, allowing chemists to perform reactions on other parts of the molecule without affecting the hydroxyl functionalities. rsc.orgresearchgate.net The diacetate can then be selectively or fully deprotected under hydrolytic conditions (acidic or basic) to regenerate the hydroxyl groups. rsc.orgevitachem.com
The significance of this compound and its isomers lies in their role as stable, versatile intermediates. They provide a synthetic handle to introduce diverse functionalities onto the naphthalene scaffold, enabling the construction of more complex molecules. rsc.org This strategy has been instrumental in the synthesis of dyes, polymers, and biologically active compounds. rsc.orgmdpi.com
Overview of Research Trajectories for this compound
Academic research on this compound has evolved along several distinct yet interconnected trajectories, reflecting its versatility as a chemical intermediate and functional molecule.
Advanced Organic Synthesis: A primary research focus has been its use as a precursor in multi-step syntheses. The diacetate moiety is often a key intermediate in building complex molecular architectures. For instance, diacetoxynaphthalene derivatives are foundational units in the synthesis of vitamin K analogues and complex natural products like angucyclinone antibiotics. researchgate.netacs.org The controlled, regioselective hydrolysis of one of the two acetate (B1210297) groups is a particularly sophisticated area of study, allowing for the differential functionalization of the two hydroxyl positions.
Polymer and Materials Science: this compound serves as a monomer in the synthesis of high-performance polymers. Specifically, it has been used to create thermotropic liquid crystalline copolyesters. mdpi.com In these polymerization reactions, the acetate groups are eliminated during polycondensation with dicarboxylic acids. The rigid, planar structure of the naphthalene unit imparts desirable properties such as thermal stability and liquid crystallinity to the resulting polymer chains. mdpi.com Its isomer, 2,6-diacetoxynaphthalene (B1581199), has also been extensively studied for similar applications. evitachem.comgoogle.comgoogle.com
Biocatalysis and Enzymatic Reactions: A modern research trajectory involves the use of enzymes, particularly lipases, to catalyze the hydrolysis of this compound. This approach is explored for its high regioselectivity, offering an environmentally benign method to produce specific acetoxyhydroxynaphthalene isomers that are difficult to obtain through traditional chemical methods. rsc.org These studies often involve optimizing reaction conditions, such as the choice of solvent and enzyme, to maximize yield and selectivity. rsc.org
Photophysical and Spectroscopic Studies: Naphthalene and its derivatives are well-known for their fluorescent properties. lsu.edu Research has been conducted on the fluorescence characteristics of this compound and its parent diol, examining how factors like acetylation and the molecular environment affect their emission spectra. niscpr.res.in Such studies are fundamental to developing these compounds as potential fluorescent probes for sensing and imaging applications. niscpr.res.in Furthermore, detailed characterization using techniques like mass spectrometry and X-ray crystallography provides essential data on the compound's structure and properties. researchgate.netwits.ac.za
Scope and Objectives of the Research Outline
This article provides a focused and scientifically rigorous overview of the chemical compound this compound within the context of academic research. The primary objective is to present a structured narrative that adheres strictly to the predefined outline, ensuring a thorough exploration of the specified topics without deviation.
The scope is confined to the academic and research-oriented aspects of this compound. It begins by establishing the compound's historical and chemical significance within the broader field of naphthalene chemistry. It then delineates the major research pathways where this compound has been investigated, from its role in organic synthesis and material science to its application in biocatalysis and photophysical studies.
The content is based on detailed research findings from scholarly sources and includes interactive data tables to present key chemical and physical properties in a clear and accessible format. By design, this article excludes any discussion of dosage, administration, safety profiles, or adverse effects, maintaining a strict focus on the chemical and academic research dimensions of the compound. The ultimate goal is to deliver a professional and authoritative resource for researchers and students interested in the specific scientific attributes and applications of this compound.
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physical properties of the compound.
| Property | Value | Source |
| IUPAC Name | naphthalene-2,7-diyl diacetate | chemspider.com |
| CAS Number | 22472-26-0 | chemspider.com |
| Molecular Formula | C₁₄H₁₂O₄ | chemspider.com |
| Molecular Weight | 244.24 g/mol | chemspider.com |
| Monoisotopic Mass | 244.073559 Da | chemspider.com |
| Appearance | Crystalline Solid | orgsyn.org |
Table 2: Spectroscopic Data for Diacetoxynaphthalene Isomers This table provides a glimpse into the characterization data for diacetoxynaphthalene compounds, highlighting key fragments in mass spectrometry.
| Compound | Technique | Key Data Points (m/z) | Source |
| This compound | Electron Ionization Mass Spectrometry | Key ions for structure elucidation have been reported. | researchgate.net |
| 1,5-Diacetoxynaphthalene | GC-MS | Top Peak: 160; 2nd Highest: 43; 3rd Highest: 131 | nih.gov |
| 6,7-dimethyl-5,8-dihydronaphthalene-1,4-diyl diacetate | ¹H-NMR, UV, X-ray diffraction | Spectroscopic parameters analyzed to determine positional effects of methyl substitution. | lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
(7-acetyloxynaphthalen-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-11-4-6-14(18-10(2)16)8-12(11)7-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMXWHJBWOVBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355080 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22472-26-0 | |
| Record name | 2,7-DIACETOXYNAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,7 Diacetoxynaphthalene and Its Derivatives
Established Synthetic Routes to 2,7-Diacetoxynaphthalene
The principal pathways to this compound center on the esterification of 2,7-dihydroxynaphthalene (B41206). This precursor can be synthesized or obtained commercially, serving as the key intermediate for both chemical and enzymatic acetylation. An alternative, industrially relevant approach involves the initial synthesis of the dihydroxynaphthalene precursor from sulfonic acid derivatives.
Acylation of 2,7-Dihydroxynaphthalene
The direct conversion of 2,7-dihydroxynaphthalene to its diacetate form is the most common synthetic strategy. This transformation can be accomplished using classical chemical methods or through biocatalytic enzymatic processes, which can offer advantages in terms of selectivity and reaction conditions.
Conventional chemical acylation of 2,7-dihydroxynaphthalene involves its reaction with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. These reactions are typically performed in the presence of a base, which acts as a catalyst and neutralizes the acidic byproduct.
A common laboratory procedure for the O-acetylation of hydroxyl groups involves dissolving the substrate in a solvent like pyridine (B92270), which also serves as a basic catalyst. nih.gov Acetic anhydride is then added, often at a reduced temperature to control the reaction rate. nih.gov The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.govorgsyn.org Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to accelerate the acylation, particularly for sterically hindered hydroxyl groups. nih.gov Other catalysts, including phosphomolybdic acid and silver triflate, have also been shown to be effective for the acetylation of various alcohols and phenols with acetic anhydride under mild or solvent-free conditions. organic-chemistry.org A solvent-free approach using a stoichiometric amount of acetic anhydride in the presence of a vanadium catalyst has also been developed as a more sustainable method. nih.gov
A detailed, analogous procedure for the acylation of 2,7-dihydroxynaphthalene with N,N-diethylcarbamoyl chloride in pyridine has been documented. orgsyn.org In this synthesis, the diol was reacted with the acylating agent in pyridine, heated to 100°C for two days to ensure complete reaction, yielding the corresponding dicarbamate derivative in high yield (99%). orgsyn.org This demonstrates a robust method for the complete acylation of both hydroxyl groups on the naphthalene (B1677914) ring, which is directly applicable to the synthesis of this compound using acetic anhydride.
Table 1: Example of Chemical Acylation Conditions for a 2,7-Dihydroxynaphthalene Derivative
| Reactant | Acylating Agent | Solvent/Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,7-Dihydroxynaphthalene | N,N-diethylcarbamoyl chloride | Pyridine | 100°C | 2 days | 99% | orgsyn.org |
Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for the acylation of polyhydroxyl compounds. These biocatalytic approaches offer high regioselectivity and operate under mild reaction conditions, providing a green alternative to traditional chemical synthesis. rsc.orgnih.gov The use of enzymes can allow for the selective acylation of one hydroxyl group over another, which is particularly useful in the synthesis of asymmetrically substituted derivatives from symmetrical precursors like dihydroxynaphthalenes. rsc.org
Lipases are widely used in non-aqueous media to catalyze esterification and transesterification reactions. nih.gov Lipase (B570770) B from Candida antarctica (CAL-B), often immobilized as Novozym 435, is a particularly robust and efficient biocatalyst for the acylation of phenolic compounds, including flavonoids and their aglycones. rsc.orgnih.gov
Research on various dihydroxynaphthalene isomers (1,3-, 1,6-, and 1,7-DHN) has demonstrated the utility of lipases in synthesizing regioisomeric acetoxyhydroxynaphthalenes with moderate to good yields (50-78%). rsc.org These enzymatic reactions can be finely tuned to favor either mono-acylation or di-acylation by controlling reaction parameters. The high regioselectivity observed in these reactions is attributed to the specific interactions between the substrate and the amino acid residues in the enzyme's active site, such as the catalytic triad (B1167595) (Ser, Asp, His). nih.gov While specific studies focusing exclusively on the lipase-catalyzed acylation of 2,7-dihydroxynaphthalene are not detailed in the provided context, the successful application of these methods to other dihydroxynaphthalene isomers strongly suggests their applicability. rsc.org
The choice of organic solvent is a critical parameter in lipase-catalyzed reactions, as it significantly influences both enzyme activity and stability. nih.govmdpi.com Solvents can affect the solubility of substrates and strip essential water from the enzyme's surface, potentially leading to inactivation. mdpi.com
Generally, nonpolar, hydrophobic solvents are preferred as they tend to maintain the enzyme's active conformation. nih.gov However, polar solvents have sometimes been shown to increase the selectivity of lipases. mdpi.com For the acylation of dihydromyricetin, methyl tert-butyl ether was found to be an effective solvent. mdpi.com In studies involving other phenolic compounds and lactones, solvents such as hexane, 2-butanone, acetone, and 2-methyl-2-butanol (B152257) have been successfully employed. nih.govresearchgate.net The optimization of the reaction medium is a key step in developing efficient enzymatic acylation processes, often involving screening a range of solvents to find the best balance between substrate solubility, enzyme activity, and selectivity. rsc.orgresearchgate.net
Table 2: Solvents Commonly Used in Lipase-Catalyzed Acylations
| Solvent | Polarity | Typical Application | Reference |
|---|---|---|---|
| Hexane | Nonpolar | General esterification | researchgate.net |
| Methyl tert-butyl ether (MTBE) | Polar aprotic | Acylation of flavonoids | mdpi.com |
| Acetone | Polar aprotic | Acylation of flavonoids | nih.gov |
| 2-Methyl-2-butanol | Polar protic | Acylation of flavonoids | nih.gov |
| tert-Butanol | Polar protic | Synthesis of diolein | mdpi.com |
Enzymatic Acylation and Regioselectivity
Synthesis from Naphthalene-2,7-Disulfonic Acid or 2-Hydroxynaphthalene-7-sulfonic Acid
An alternative route to this compound begins with the synthesis of its precursor, 2,7-dihydroxynaphthalene, from naphthalene sulfonic acids. This is a common industrial method for producing various dihydroxynaphthalene isomers.
The process involves the caustic fusion of either naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid. chemicalbook.comchemicalbook.com This reaction is carried out at high temperatures, typically around 300°C, with a strong base like sodium hydroxide (B78521). chemicalbook.comchemicalbook.com The sulfonate groups on the naphthalene ring are displaced by hydroxyl groups under these harsh conditions. A patent describes a method using a mixed alkali reagent of sodium hydroxide and sodium oxide in a solvent at temperatures between 260-320°C. google.com This approach aims to reduce byproducts, such as 1-hydroxynaphthalene, that can form due to the presence of water generated in the traditional alkali fusion process. google.com After the fusion reaction, the resulting mixture is cooled and then acidified (e.g., with sulfuric acid) to protonate the phenoxide intermediates, yielding 2,7-dihydroxynaphthalene. google.com This diol can then be isolated and subsequently subjected to acylation, as described in section 2.1.1, to produce this compound.
Fries Rearrangement in the Synthesis of this compound Derivatives
The Fries rearrangement is a pivotal organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. chempap.org This reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, a process that is selective for the ortho and para positions. chempap.org The regioselectivity of the rearrangement can often be controlled by adjusting reaction conditions such as temperature and solvent. chempap.org In the context of this compound, this rearrangement serves as a powerful tool for synthesizing hydroxyacetylnaphthalene derivatives, which are valuable intermediates in various chemical syntheses.
The generally accepted mechanism for the Fries rearrangement proceeds through the formation of an acylium carbocation intermediate. Initially, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of one of the acetate (B1210297) groups. This coordination polarizes the ester bond, leading to the cleavage of the acyl group and the formation of a free acylium ion. This electrophile then attacks the electron-rich naphthalene ring in a classic electrophilic aromatic substitution reaction. chempap.org
For a substrate like this compound, the rearrangement can lead to the migration of one or both of the acetyl groups. The positions ortho to the oxygen atoms (C-1, C-3, C-6, and C-8) are activated for electrophilic attack. The specific isomer(s) formed will depend on steric hindrance and the reaction conditions employed. For instance, in related systems like 1,5-dimethoxy-4-acetoxynaphthalene, the Fries rearrangement using boron trifluoride–diethyl ether has been shown to yield the corresponding 3-acetyl-4-naphthol, demonstrating the migration of an acetyl group to an available ortho position. rsc.org Low reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures tend to yield the ortho-isomer. chempap.org
Table 1: General Conditions for Fries Rearrangement
| Parameter | Condition | Purpose/Effect |
| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄) | To promote the formation of the acylium ion intermediate. rsc.org |
| Solvent | Nitrobenzene, Chlorinated hydrocarbons | Can influence reaction rate and product selectivity. |
| Temperature | Low (e.g., < 25°C) | Favors para-product formation (thermodynamic control). chempap.org |
| Temperature | High (e.g., > 100°C) | Favors ortho-product formation (kinetic control). chempap.org |
Synthesis of Related Naphthalene Acetate Isomers for Comparative Studies
The synthesis of various diacetoxynaphthalene isomers is crucial for comparative studies, allowing researchers to investigate the influence of substituent positioning on the chemical and physical properties of the molecule. The general approach involves the synthesis of the corresponding dihydroxynaphthalene precursor, followed by a standard acetylation reaction.
2,6-Diacetoxynaphthalene (B1581199)
The synthesis of 2,6-diacetoxynaphthalene typically begins with the preparation of its precursor, 2,6-dihydroxynaphthalene (B47133). Several routes to this precursor have been established:
Alkali Fusion: A common industrial method involves the alkali fusion of sodium or potassium 2,6-naphthalenedisulfonate at high temperatures (e.g., 310-345 °C), followed by acidification. ciac.jl.cnprepchem.com This process can achieve high yields, often exceeding 85%. ciac.jl.cn
From 2,6-Dialkylnaphthalenes: An alternative route involves the oxidation of 2,6-dialkylnaphthalenes (e.g., 2,6-diisopropylnaphthalene) with oxygen or oxygen donors in the presence of a catalyst to form dihydroperoxides. These intermediates are then hydrolyzed under acidic conditions to yield 2,6-dihydroxynaphthalene. google.com
Multi-step Synthesis: A more recent method starts from the readily available 6-bromo-2-naphthol, proceeding through a Baeyer–Villiger oxidation-rearrangement to afford 2,6-dihydroxynaphthalene under milder conditions. researchgate.net
Once 2,6-dihydroxynaphthalene is obtained, it is acetylated to yield the final product. This is typically accomplished by reacting the diol with an acetylating agent like acetic anhydride. nih.gov The reaction can be performed in a solvent such as pyridine, which also acts as a base to neutralize the acetic acid byproduct. nih.gov Catalysts like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction. york.ac.uk
Table 2: Synthesis of 2,6-Diacetoxynaphthalene
| Step | Starting Material | Reagents | Key Conditions | Product |
| 1 | Disodium 2,6-naphthalenedisulfonate | NaOH, KOH | 345 °C, N₂ atmosphere | 2,6-Dihydroxynaphthalene |
| 2 | 2,6-Dihydroxynaphthalene | Acetic anhydride, Pyridine | Room Temperature | 2,6-Diacetoxynaphthalene |
1,4-Diacetoxynaphthalene (B1605416)
1,4-Diacetoxynaphthalene is synthesized from 1,4-naphthoquinone (B94277), a readily available starting material. The industrial synthesis of 1,4-naphthoquinone itself involves the catalytic vapor-phase oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.org
The conversion of 1,4-naphthoquinone to 1,4-diacetoxynaphthalene is achieved through a reductive acetylation reaction. This one-pot process involves treating the quinone with a reducing agent, such as zinc dust, in the presence of acetic anhydride and glacial acetic acid. chempap.org The zinc reduces the quinone to the corresponding hydroquinone (B1673460) (1,4-dihydroxynaphthalene), which is immediately acetylated in situ by the acetic anhydride to form the stable 1,4-diacetoxynaphthalene. chempap.org
Table 3: Synthesis of 1,4-Diacetoxynaphthalene
| Step | Starting Material | Reagents | Key Conditions | Product |
| 1 | Naphthalene | O₂, V₂O₅ catalyst | High Temperature | 1,4-Naphthoquinone |
| 2 | 1,4-Naphthoquinone | Zinc dust, Acetic anhydride, Acetic acid | Reflux | 1,4-Diacetoxynaphthalene |
2,3-Diacetoxynaphthalene
The synthesis of 2,3-diacetoxynaphthalene follows a similar two-step pathway, starting with the preparation of 2,3-dihydroxynaphthalene (B165439). Methods for synthesizing this precursor include:
Caustic Fusion: This traditional method involves the fusion of 3-hydroxynaphthalene-2,6-disulfonic acid with caustic soda, followed by treatment with acid. chemicalbook.com
Direct Oxidation of Naphthalene: A more modern, environmentally friendly approach involves the direct oxidation of naphthalene using hydrogen peroxide as the oxidant. The reaction is carried out in an organic solvent with a suitable catalyst and a phase transfer agent. google.com
Following its synthesis, 2,3-dihydroxynaphthalene is acetylated to produce 2,3-diacetoxynaphthalene. The acetylation is typically carried out using standard conditions, such as reacting the diol with acetic anhydride in the presence of a base like pyridine or a catalyst. nih.govnih.gov
Table 4: Synthesis of 2,3-Diacetoxynaphthalene
| Step | Starting Material | Reagents | Key Conditions | Product |
| 1 | Naphthalene | H₂O₂, Catalyst, Phase transfer agent | 30-70 °C | 2,3-Dihydroxynaphthalene |
| 2 | 2,3-Dihydroxynaphthalene | Acetic anhydride, Pyridine | Room Temperature | 2,3-Diacetoxynaphthalene |
Derivatization Strategies for Functionalization of this compound
Acylation Reactions
Beyond the intramolecular rearrangement of its own acetyl groups, the this compound core can be further functionalized through intermolecular acylation reactions, most notably the Friedel-Crafts acylation. This reaction introduces new acyl groups onto the naphthalene ring, enabling the synthesis of a wide array of derivatives. The two acetoxy groups are electron-donating and act as ortho, para-directors, activating the ring towards electrophilic substitution.
The directing effects of the substituents on the 2,7-disubstituted naphthalene system are complex. Studies on the analogous compound, 2,7-dimethylnaphthalene (B47183), provide significant insight into the likely outcomes of acylating this compound. Friedel-Crafts diacetylation of 2,7-dimethylnaphthalene results in a mixture of 1,3- and 1,5-diacetyl derivatives, with the 1,5-isomer typically being the major product. rsc.org Similarly, benzoylation of 2,7-dimethylnaphthalene yields a mixture of 1,5- and 1,8-dibenzoyl derivatives. rsc.org
These results suggest that acylation of this compound would primarily occur at the C-1, C-3, C-6, and C-8 positions. The acetoxy groups at positions 2 and 7 would direct incoming electrophiles to their adjacent ortho positions (1, 3, 6, and 8). The precise ratio of isomers would be influenced by the specific acylating agent, the Lewis acid catalyst, and the reaction conditions. For example, acylation of 2-methoxynaphthalene, another analogue, has been extensively studied and shows substitution primarily at the 1-position, with other isomers also forming depending on the catalyst and conditions. orientjchem.orgacs.org
Table 5: Expected Products from Acylation of 2,7-Disubstituted Naphthalenes
| Substrate | Acylating Agent | Major Products |
| 2,7-Dimethylnaphthalene | Acetyl Chloride / AlCl₃ | 1,5-Diacetyl-2,7-dimethylnaphthalene, 1,3-Diacetyl-2,7-dimethylnaphthalene |
| 2,7-Dimethylnaphthalene | Benzoyl Chloride / AlCl₃ | 1,8-Dibenzoyl-2,7-dimethylnaphthalene, 1,5-Dibenzoyl-2,7-dimethylnaphthalene |
| This compound | R-COCl / Lewis Acid | Expected at C-1, C-3, C-6, C-8 positions |
Alkylation Reactions
Alkylation of the hydroxyl groups in 2,7-dihydroxynaphthalene is a fundamental strategy to introduce new functionalities and modify the compound's physical properties, such as solubility and melting point. This is typically achieved by reacting 2,7-dihydroxynaphthalene with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. The choice of the alkylating agent and reaction conditions allows for the synthesis of a wide range of 2,7-dialkoxynaphthalene derivatives.
For instance, the synthesis of a series of 2,7-dialkoxynaphthalenes with varying alkyl chain lengths has been reported. These compounds are of interest for their potential applications in liquid crystals and other advanced materials. The general synthetic scheme involves the Williamson ether synthesis, where the sodium salt of 2,7-dihydroxynaphthalene is reacted with the corresponding alkyl bromide.
| Alkylating Agent | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Ethyl bromide | 2,7-Diethoxynaphthalene | >90 | 105-107 |
| Butyl bromide | 2,7-Dibutoxynaphthalene | >90 | 70-72 |
| Hexyl bromide | 2,7-Dihexyloxynaphthalene | >90 | 65-67 |
| Octyl bromide | 2,7-Dioctyloxynaphthalene | >90 | 60-62 |
Silylation Reactions
The introduction of silyl (B83357) groups to the hydroxyl moieties of 2,7-dihydroxynaphthalene, a process known as silylation, is another important derivatization technique. Silyl ethers are often employed as protecting groups in multi-step syntheses due to their stability under various reaction conditions and their facile removal. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically used in the presence of a base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent. The resulting 2,7-bis(silyloxy)naphthalene derivatives are generally more volatile and soluble in nonpolar organic solvents. While specific studies on the silylation of 2,7-dihydroxynaphthalene are not extensively detailed in readily available literature, the general principles of silyl ether formation are well-established and applicable.
Enzymatic Derivatization Approaches
In recent years, enzymatic catalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Lipases, in particular, are widely used for acylation and transesterification reactions. The enzymatic synthesis of this compound can be achieved by reacting 2,7-dihydroxynaphthalene with an acyl donor, such as vinyl acetate, in the presence of an immobilized lipase, for instance, Candida antarctica lipase B (Novozym 435). nih.govresearchgate.net This biocatalytic approach offers a green alternative to traditional chemical methods. nih.govresearchgate.net
The advantages of enzymatic synthesis include high regioselectivity, which is particularly relevant when dealing with polyhydroxylated aromatic compounds. While specific optimization studies for the enzymatic acetylation of 2,7-dihydroxynaphthalene are not extensively reported, the general methodology for lipase-catalyzed acylation of phenols is well-documented and can be adapted for this substrate. nih.govmdpi.comscispace.com Key parameters to optimize include the choice of enzyme, solvent, temperature, and acyl donor. nih.govmdpi.comscispace.com
Strategies for Introducing Chromophores and Fluorophores
The 2,7-dihydroxynaphthalene scaffold is an excellent platform for the construction of chromophoric and fluorophoric molecules. The introduction of moieties that can absorb and emit light is crucial for applications in dyes, pigments, and fluorescent sensors.
A primary method for introducing chromophores is through azo coupling reactions. Diazotized aromatic amines react with the electron-rich naphthalene ring of 2,7-dihydroxynaphthalene to form intensely colored azo dyes. chemicalbook.comicrc.ac.irwikipedia.orgjchemrev.comnih.gov The position of the azo linkage on the naphthalene ring can be controlled by the reaction pH. These dyes have potential applications in the textile industry and as colorimetric sensors. icrc.ac.irnih.gov
For the development of fluorophores, various synthetic strategies can be employed. One approach involves the palladium-catalyzed amination of 2,7-dibromonaphthalene (B1298459) (which can be synthesized from 2,7-dihydroxynaphthalene) with fluorescent groups like dansyl, coumarin, or quinoline (B57606) derivatives. researchgate.net These reactions lead to the formation of 2,7-diamino naphthalene derivatives with tailored photophysical properties. researchgate.net Such compounds are investigated for their potential as fluorescent detectors for metal ions and optically active compounds. researchgate.netrsc.orgscilit.comnih.govresearchgate.netresearchgate.net
| Fluorophore Group | Synthetic Method | Potential Application |
|---|---|---|
| Dansyl | Palladium-catalyzed amination | Fluorescent probes for metal ions |
| Coumarin | Palladium-catalyzed amination | Fluorescent labels |
| Quinoline | Palladium-catalyzed amination | Enantioselective fluorescent sensors |
Functionalization for Specific Applications
The versatility of the this compound and its precursor allows for functionalization tailored to a wide range of specific applications.
In the field of materials science , derivatives of 2,7-dihydroxynaphthalene are explored as building blocks for liquid crystals. The rigid naphthalene core, when appropriately substituted with flexible alkyl chains (introduced via alkylation), can lead to the formation of mesophases. The synthesis of such compounds often involves the esterification of 2,7-dihydroxynaphthalene with long-chain carboxylic acids or the etherification with long-chain alkyl halides.
For applications in chemosensing , the naphthalene core is functionalized with specific recognition units that can selectively bind to target analytes, such as metal ions or anions. The binding event is then signaled by a change in the fluorescence or absorbance of the molecule. For example, Schiff base derivatives of naphthaldehyde (which can be synthesized from hydroxynaphthalenes) are widely used as fluorescent chemosensors. rsc.org
Furthermore, 2,7-disubstituted naphthalene derivatives are being investigated as intermediates in the synthesis of more complex organic molecules and polymers with specific electronic or optical properties.
Advanced Spectroscopic and Analytical Characterization of 2,7 Diacetoxynaphthalene Systems
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio to a very high degree of accuracy, typically to the third or fourth decimal place. researchgate.net This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. wits.ac.zauwc.ac.za
For 2,7-diacetoxynaphthalene (C₁₄H₁₂O₄), the theoretical exact mass can be calculated. An HRMS measurement that provides a mass value extremely close to this theoretical value serves as strong evidence for the compound's identity and elemental formula. researchgate.netlcms.cz This capability is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental compositions. lcms.cznih.gov Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide the necessary resolution for these precise measurements. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI Ionization
Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with an Electrospray Ionization (ESI) source is a powerful technique for the separation, detection, and identification of moderately polar compounds like this compound. jfda-online.com ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺), minimizing initial fragmentation and providing clear molecular weight information. mdpi.com
In a typical analysis, a reversed-phase liquid chromatography setup is employed to separate this compound from the sample matrix. dtu.dk The mobile phase often consists of a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, usually with a small amount of an acidifier such as formic acid to promote protonation. dtu.dk
Following chromatographic separation, the analyte enters the ESI source where it is ionized. In positive ion mode, the most anticipated ion for this compound (molar mass: 244.24 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 245.07. Sodium adducts, [M+Na]⁺ at m/z 267.05, are also commonly observed.
Tandem mass spectrometry (MS/MS) can be used for structural confirmation by inducing fragmentation of the precursor ion. Characteristic fragmentation of the [M+H]⁺ ion of this compound would involve the sequential neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) from the acetyl groups. The loss of one ketene molecule would result in a product ion at m/z 203.06, corresponding to protonated 7-acetoxy-2-naphthol. The subsequent loss of the second ketene molecule would yield the dihydroxynaphthalene product ion at m/z 161.05.
The table below outlines typical parameters and expected results for an LC-ESI-MS analysis of this compound.
Table 1: Representative LC-ESI-MS Parameters and Findings for this compound
| Parameter | Description | Reference |
|---|---|---|
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | dtu.dk |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | dtu.dk |
| Elution | Gradient elution (e.g., 5% to 95% B over several minutes) | dtu.dk |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Precursor Ions (MS1) | [M+H]⁺: m/z 245.07; [M+Na]⁺: m/z 267.05 | |
| Product Ions (MS/MS from m/z 245.07) | m/z 203.06 ([M+H-C₂H₂O]⁺); m/z 161.05 ([M+H-2(C₂H₂O)]⁺) |
Other Relevant Spectroscopic Techniques
UV-Vis Absorption Spectroscopy for Electronic Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.eduuobabylon.edu.iq The spectrum is determined by the molecule's chromophores—the parts responsible for absorbing light. researchgate.net For this compound, the primary chromophore is the naphthalene (B1677914) ring system.
The UV-Vis spectrum of naphthalene-based compounds typically displays multiple absorption bands corresponding to π-π* electronic transitions within the aromatic rings. researchgate.net The acetoxy (-OAc) groups act as auxochromes, which can cause a small shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε) compared to unsubstituted naphthalene. The spectrum is generally recorded in a transparent solvent like ethanol (B145695) or cyclohexane. msu.edu While a specific spectrum for this compound is not widely published, the expected absorptions would be similar to other substituted naphthalenes, showing characteristic bands for the aromatic system. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol
| Expected λmax (nm) | Electronic Transition | Structural Origin | Reference |
|---|---|---|---|
| ~220-230 | π → π | Naphthalene Ring System | researchgate.net |
| ~275-290 | π → π | Naphthalene Ring System | researchgate.net |
| ~310-325 | π → π* | Naphthalene Ring System (fine structure) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for confirming the molecular structure of a compound by identifying its functional groups. edinst.com Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to its specific vibrational modes (e.g., stretching, bending). mdpi.com The FTIR spectrum serves as a unique "molecular fingerprint." mdpi.com
For this compound, the FTIR spectrum would be dominated by signals from the ester functional groups and the aromatic naphthalene core. The most prominent absorption would be the strong carbonyl (C=O) stretch of the ester groups. Other key bands include the C-O stretches of the ester linkage, aromatic C=C stretches, and C-H stretches from both the aromatic rings and the methyl groups. nih.govresearchgate.net
Table 3: Key FTIR Vibrational Frequencies for this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Naphthalene Ring) | edinst.com |
| 2980-2940 | C-H Stretch | Aliphatic (Methyl, -CH₃) | researchgate.net |
| 1765-1750 | C=O Stretch (strong) | Aryl Acetate (B1210297) Ester | edinst.com |
| 1610-1580 | C=C Stretch | Aromatic Ring | edinst.com |
| 1510-1480 | C=C Stretch | Aromatic Ring | edinst.com |
| 1220-1180 | C-O Stretch (strong) | Ester (Aryl-O-C=O) | mdpi.com |
| 900-850 | C-H Bend (out-of-plane) | Substituted Aromatic Ring | researchgate.net |
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com It provides complementary information to FTIR spectroscopy. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, making it well-suited for studying the carbon skeleton of aromatic systems. anton-paar.com
The Raman spectrum of this compound would prominently feature the vibrational modes of the naphthalene core. The most intense signals are expected to be the aromatic C=C stretching and ring "breathing" modes, which are characteristic of the naphthalene structure. researchgate.net The C=O stretching vibration of the ester groups, while strong in the FTIR spectrum, would appear with weaker intensity in the Raman spectrum. The presence of the acetoxy substituents would cause slight shifts in the positions of the core naphthalene bands compared to the unsubstituted molecule.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm-1) | Vibrational Mode | Structural Origin | Reference |
|---|---|---|---|
| ~3060 | Aromatic C-H Stretch | Naphthalene Ring | |
| ~1760 | C=O Stretch | Ester Carbonyl | |
| ~1580 | Aromatic C=C Stretch (strong) | Naphthalene Ring | researchgate.net |
| ~1380 | Aromatic Ring Breathing (strong) | Naphthalene Ring | researchgate.net |
| ~1200 | C-O Stretch | Ester Linkage | |
| ~870 | Ring Deformation | Substituted Naphthalene |
Polymer Chemistry and Materials Science Applications of 2,7 Diacetoxynaphthalene
2,7-Diacetoxynaphthalene as a Monomer in Polymer Synthesis
Synthesis of Liquid Crystalline Polymers (LCPs)
This compound is a key building block in the creation of liquid crystalline polymers (LCPs), a class of materials known for their exceptional thermal stability and mechanical properties. These materials exhibit a highly ordered structure in the melt phase, falling between a true liquid and a solid crystal state.
The primary method for synthesizing LCPs using this compound is melt polymerization. This technique involves heating a mixture of the monomers in a reactor under an inert atmosphere, such as nitrogen. cymitquimica.comzenodo.orgresearchgate.net Initially, the temperature is raised to melt the reactants and initiate the polymerization process. As the reaction proceeds, acetic acid is generated as a byproduct and is removed. cymitquimica.com To drive the reaction to completion and achieve high molecular weight polymers, the pressure is gradually reduced to a high vacuum. cymitquimica.com This process, known as acidolysis, facilitates the formation of ester linkages that constitute the polyester (B1180765) backbone. cymitquimica.com
In industrial applications, this compound is rarely polymerized on its own. Instead, it is typically copolymerized with other monomers to tailor the properties of the final LCP. A very common comonomer is 4-acetoxybenzoic acid, the acetylated form of p-hydroxybenzoic acid (HBA). cymitquimica.commdpi.com Other monomers, such as 2,5-diethoxyterephthalic acid (DTA) and terephthalic acid (TPA), are also used in conjunction with the diacetoxynaphthalene isomer to create complex copolyesters. cymitquimica.comzenodo.orgresearchgate.netmdpi.com The incorporation of these different monomers allows for precise control over the polymer's final characteristics.
The molar ratio of the monomers in the polymerization feed is a critical factor that dictates the properties of the resulting LCP. Research on copolyesters made from 2,7-dihydroxynaphthalene (B41206) (the deacetylated form of this compound), DTA, and HBA demonstrates a clear relationship between the HBA content and the polymer's thermal and structural properties. cymitquimica.comzenodo.orgresearchgate.net
The inclusion of the 2,7-substituted naphthalene (B1677914) unit introduces a kink into the polymer backbone, which can disrupt the formation of a stable liquid crystalline mesophase. cymitquimica.com However, increasing the proportion of the linear and rigid HBA monomer can counteract this effect and stabilize the liquid crystal phase. cymitquimica.comresearchgate.net For instance, in one series of copolyesters, a nematic mesophase only appeared when the molar content of HBA reached a certain threshold. zenodo.orgresearchgate.net
The glass transition temperature (Tg), a measure of the temperature at which the polymer transitions from a rigid to a more flexible state, is also heavily influenced by the monomer ratio. Copolymers containing the 2,7-naphthalene unit exhibited Tg values ranging from 99°C to 126°C, depending on the molar ratio of HBA. cymitquimica.com Similarly, the degree of crystallinity (DC) is affected; increasing the HBA content can lead to a higher degree of crystallinity in the final polymer. cymitquimica.com
| HBA Molar Ratio | Glass Transition Temp. (Tg) | Degree of Crystallinity (DC) | Liquid Crystalline Phase Stability |
|---|---|---|---|
| Low | Lower end of 99-126°C range | Lower | Less stable; may not form mesophase |
| High | Higher end of 99-126°C range | Higher | More stable nematic mesophase |
Application in Thermotropic Liquid Crystalline Copolyesters
The polymers synthesized from this compound are classified as thermotropic liquid crystalline copolyesters (TLCPs), meaning they exhibit liquid crystal properties in a specific temperature range when melted. cymitquimica.comzenodo.org The unique "kinked" structure of the 2,7-naphthalene monomer is a key tool for engineers to modify the properties of these advanced materials. While linear monomers tend to produce highly crystalline polymers with very high melting points, the inclusion of the 2,7-isomer disrupts the polymer chain's linearity. This disruption can lower the melting temperature and reduce the crystallinity, making the polymer easier to process while still maintaining excellent thermal stability and mechanical strength. cymitquimica.commdpi.com For example, copolyesters based on this compound generally show lower melting temperatures compared to their counterparts made with the more linear 2,6-isomer. mdpi.com This allows for the creation of high-performance materials that can be melt-spun into fibers or molded into complex parts for demanding applications in electronics and automotive industries. zenodo.org
Role in Bio-Based Naphthalate Polymers for Sustainable Materials
The transition towards a circular economy has spurred research into sustainable polymers derived from renewable resources. researchgate.net While the large-scale production of polymers from this compound has traditionally relied on petrochemical feedstocks, its potential as a bio-based monomer is an emerging area of interest.
Crucially, the precursor molecule, 2,7-dihydroxynaphthalene, has been identified as a naturally occurring compound in plants such as Magnolia liliiflora. nih.gov This discovery opens a potential pathway for sourcing this valuable monomer from renewable biomass. The broader field of sustainable polymers is actively exploring the use of bio-derived aromatic compounds to create high-performance materials. For example, monomers like vanillic acid and 2,5-furandicarboxylic acid (FDCA), which can be sourced from lignocellulose, are being used to synthesize bio-based polyesters and polyurethanes. zenodo.orgcost.eu
Although the direct synthesis of "bio-based naphthalate polymers" from this compound is not yet widely established, its natural origin suggests its potential for incorporation into future sustainable polymer designs. By combining bio-derived monomers like 2,7-dihydroxynaphthalene with other renewable building blocks, it may be possible to develop novel, high-performance naphthalate polymers with a significantly reduced environmental footprint.
Polymerization Mechanisms and Kinetics
The utility of this compound in polymer science is primarily as a monomer precursor for high-performance polyesters. While it is not directly involved in radical polymerization, understanding the behavior of related naphthalene derivatives in such processes provides a broader context for the role of the naphthalene moiety in polymer chemistry.
Condensation Polymerization in Polyester Formation
Condensation polymerization, also known as step-growth polymerization, is a class of polymerization reactions where monomers combine to form larger structural units while releasing smaller molecules such as water, ammonia, or in the case of using acetate (B1210297) precursors, acetic acid. uomustansiriyah.edu.iqsavemyexams.com This process is fundamentally different from chain-growth polymerization, as the polymer chain builds up slowly through reactions between functional groups of any two molecules in the system—monomers, dimers, or longer oligomers. uomustansiriyah.edu.iq
In the synthesis of aromatic polyesters, this compound serves as a diol precursor. It reacts with aromatic dicarboxylic acids, such as terephthalic acid (TPA), in a melt polycondensation reaction. researchgate.net During the polymerization, the acetyl groups of this compound are eliminated, and ester linkages are formed between the naphthalene diol and the diacid monomers. savemyexams.comstudymind.co.uk This reaction creates a wholly aromatic polyester, often referred to as an aromatic copolyester, which possesses high thermal stability and liquid crystalline properties. researchgate.net
The kinetics of this type of polyesterification are complex. In the absence of an external strong acid catalyst, a second molecule of the carboxylic acid monomer can act as a catalyst for the esterification reaction. uomustansiriyah.edu.iq The rate of polymerization and the final molecular weight of the polymer are highly dependent on the reaction conditions, including temperature, catalyst, and the efficient removal of the small molecule byproduct (acetic acid) to drive the equilibrium toward polymer formation. libretexts.org For commercially viable polymers, the reaction must proceed to a very high extent of conversion, often exceeding 99%, as the degree of polymerization grows slowly with the reaction progress. uomustansiriyah.edu.iq
Research has shown that copolyesters prepared from terephthalic acid (TPA), p-acetoxybenzoic acid (ABA), and this compound (2,7-DAN) exhibit thermotropic liquid crystalline behavior. researchgate.net The properties of these copolyesters, such as their glass transition temperatures (Tg) and melting temperatures (Tm), are influenced by the composition and the specific isomer of the naphthalenediol used. researchgate.net
Table 1: Thermal Properties of Aromatic Copolyesters Derived from this compound (2,7-DAN) This table is generated based on findings from studies on copolyesters containing 2,7-DAN and other monomers like terephthalic acid (TPA) and p-acetoxybenzoic acid (ABA). The values are illustrative of typical findings.
| Polymer Composition (Molar Ratio) | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Mesophase Type |
| TPA:2,7-DAN:ABA = 1:1:2 | ~130-145 °C | 190-245 °C | Nematic |
| TPA:2,7-DAN = 1:1 | Not Mesomorphic | >300 °C | - |
Source: Based on data reported for copolyesters containing naphthalenediol isomers. researchgate.net
Free Radical Polymerization Considerations for Related Naphthalene Derivatives
While this compound itself is not a monomer for free-radical polymerization due to the nature of its functional groups, other naphthalene derivatives containing vinyl groups are readily polymerized through such mechanisms. tandfonline.commdpi.com These polymerizations are crucial for creating polymers with unique photophysical or mechanical properties imparted by the rigid, aromatic naphthalene moiety. researchgate.net Free radical polymerization is highly tolerant of various functional groups and can be conducted under a wide range of conditions. researchgate.net
Free radical polymerization classically proceeds through three distinct kinetic steps: initiation, propagation, and termination. researchgate.netiarjset.comrun.edu.ng
Initiation: This first step involves the generation of free radicals from an initiator molecule, often through thermal decomposition or photolysis. acs.org For example, an initiator like azobisisobutyronitrile (AIBN) breaks down to form two radicals. This radical then attacks the double bond of a monomer molecule, such as 2-vinylnaphthalene (B1218179), to create a new, monomer-based radical. This step represents a net increase in the number of free radicals. masterorganicchemistry.com
Propagation: In this step, the newly formed monomer radical rapidly adds to the double bond of successive monomer molecules. run.edu.ng This process repeats, extending the polymer chain. Critically, each addition reaction consumes a monomer and regenerates the radical at the growing chain end, resulting in no net change in the number of free radicals. masterorganicchemistry.com The bulk of the polymer chain is formed during this phase.
Termination: The polymerization process eventually stops through termination reactions, which involve the destruction of active radical centers. masterorganicchemistry.com This can occur through two primary mechanisms: combination, where two growing polymer chains couple to form a single, longer "dead" chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end). iarjset.com Both mechanisms lead to a net decrease in the number of free radicals. masterorganicchemistry.com
Conventional free radical polymerization offers poor control over polymer molecular weight, dispersity, and architecture due to the high reactivity of radicals and rapid, irreversible termination reactions. dokumen.pub To overcome these limitations, a family of techniques known as Reversible Deactivation Radical Polymerization (RDRP) was developed. dokumen.pubresearchgate.net RDRP methods introduce a dynamic equilibrium between a very small number of active, propagating radicals and a large majority of dormant species. researchgate.net This reversible deactivation significantly reduces the instantaneous concentration of radicals, minimizing irreversible termination and allowing chains to grow simultaneously and uniformly. nih.gov This results in polymers with predetermined molecular weights, low dispersity (Đ), and the ability to form complex architectures like block copolymers. researchgate.netchinesechemsoc.org The main RDRP techniques include Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. dokumen.pub
RAFT polymerization is a versatile RDRP technique that achieves control by using a thiocarbonylthio compound as a chain transfer agent (CTA). mdpi.com The polymerization is initiated by a standard radical initiator. A propagating polymer radical (P•) adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate then fragments, releasing either the initial radical attached to the RAFT agent (the R group) or the propagating polymer chain. This rapid exchange process establishes an equilibrium where most polymer chains are dormant, capped with the thiocarbonylthio group, while a small number are actively propagating. mdpi.com
Naphthalene-containing monomers, such as derivatives of vinylnaphthalene, have been successfully polymerized using RAFT. rsc.org The choice of RAFT agent is critical for achieving good control over the polymerization of a specific monomer. rsc.org Studies have demonstrated the synthesis of well-defined block copolymers containing a poly(vinylnaphthalene) block, showcasing the high degree of control afforded by the RAFT process. rsc.org
Table 2: RAFT Homopolymerization of a Naphthalene-Containing Monomer (BN 2-vinylnaphthalene) This table presents exemplary data on the evolution of molecular weight with reaction time for the RAFT polymerization of an aromatic organoborane monomer, BN 2-vinylnaphthalene (BN2VN), using 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as the CTA.
| Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 2 | 10 | 1,900 | 1.15 |
| 4 | 19 | 3,100 | 1.12 |
| 6 | 30 | 4,200 | 1.10 |
Source: Based on data reported for the RAFT polymerization of BN2VN. rsc.org
Nitroxide-Mediated Polymerization (NMP) is another prominent RDRP method that uses a stable nitroxide radical to control polymerization. wikipedia.org The key to NMP is the reversible termination of the growing polymer chain by the nitroxide. The process relies on an alkoxyamine initiator, which can undergo reversible homolytic cleavage of its C-O bond at elevated temperatures to generate a propagating carbon-centered radical and a persistent nitroxide radical. wikipedia.orgicp.ac.ru The propagating radical adds monomer units, while the nitroxide reversibly couples with the active chain end, placing it in a dormant state. icp.ac.ru This equilibrium, governed by the persistent radical effect, keeps the concentration of active radicals low, preventing premature termination and allowing for controlled chain growth. wikipedia.org
NMP has been successfully applied to the polymerization of naphthalene-containing monomers. For instance, the controlled polymerization of 2-(4-vinyl-benzyloxy)-naphthalene has been achieved using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as the mediating nitroxide. tandfonline.com Similarly, 2-vinyl naphthalene has been used as a controlling co-monomer in the NMP of other monomers, demonstrating its utility in creating copolymers with tailored properties. mdpi.com
Table 3: NMP of Naphthalene-Containing Copolymers This table shows representative molecular characterization data for copolymers synthesized via NMP using a naphthalene-containing monomer (2-vinyl naphthalene, VN) as a controlling co-monomer.
| Controlling Co-monomer | Molar Fraction of VN in Copolymer | Mn ( g/mol ) | Đ (Mw/Mn) |
| 2-Vinyl Naphthalene (VN) | 0.08 | 10,500 | 1.32 |
| 2-Vinyl Naphthalene (VN) | 0.15 | 12,200 | 1.28 |
Source: Based on data for the statistical copolymerization of 5-methacryloyloxy-2,6-norboranecarbolactone (NLAM) and 2-vinyl naphthalene (VN). mdpi.com
Reversible Deactivation Radical Polymerization (RDRP)
Structure-Property Relationships in this compound-Derived Polymers
The incorporation of this compound, which acts as a precursor to the 2,7-dihydroxynaphthalene (DHN) monomer unit in polymerization reactions, imparts unique structural characteristics to polymer chains. The naphthalene moiety is a rigid, bulky group that, unlike linear monomers such as hydroquinone (B1673460), introduces a distinct "kink" or non-linearity into the polymer backbone. This specific molecular architecture has profound effects on the macroscopic properties of the resulting polymers, including their ability to crystallize, their thermal stability, their dynamic behavior at the molecular level, and their flow properties in the melt. Understanding these relationships is critical for designing and tailoring materials for specific high-performance applications.
Impact of Molecular Structure on Polymer Crystallization and Thermal Properties
The molecular structure of a polymer, dictated by its constituent monomers, is a primary determinant of its thermal properties and crystalline nature. capes.gov.br Factors such as chain rigidity, linearity, and intermolecular forces directly influence the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity (Xc). nih.gov
In polymers derived from this compound, the resulting 2,7-dihydroxynaphthalene (DHN) unit introduces a nonlinear, kinked structure to the polymer main chain. mdpi.com This contrasts sharply with polymers made from linear monomers like hydroquinone (HQ). Research on thermotropic liquid crystal copolymers (TLCPs) synthesized with DHN reveals that this kinked structure leads to higher glass transition temperatures (Tg) compared to analogous polymers containing the linear HQ monomer. mdpi.com The bulky and rigid nature of the naphthalene unit restricts segmental motion, thus requiring more thermal energy for the polymer to transition from a glassy to a rubbery state.
The following table, based on data from studies of thermotropic liquid crystalline copolyesters, illustrates the relationship between monomer composition and thermal properties.
Table 1: Thermal Properties of Copolyesters Derived from 2,7-Dihydroxynaphthalene (DHN) and Hydroquinone (HQ) with Varying p-Hydroxybenzoic Acid (HBA) Content
| Polymer Series | HBA Molar Ratio | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Degree of Crystallinity (DC) |
| TLCP-I (HQ-based) | 2 | 87 °C | 228 °C | 20% |
| 3 | 90 °C | 228 °C | 20% | |
| 4 | 92 °C | 256 °C | 18% | |
| 5 | 95 °C | 258 °C | 21% | |
| TLCP-II (DHN-based) | 2 | 114 °C | 250 °C | 3% |
| 3 | 118 °C | 255 °C | 5% | |
| 4 | 122 °C | 268 °C | 10% | |
| 5 | 126 °C | 275 °C | 18% |
Data adapted from a study on thermotropic liquid crystalline copolymers. mdpi.com
Molecular Dynamics in Polymeric Systems via Solid-State NMR
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique used to probe the structure and molecular dynamics of polymers in the solid state. nsf.gov It can provide detailed information on chain mobility, conformation, and local disorder by measuring parameters such as NMR spectra and spin-lattice relaxation times. researchgate.net The determination of the carbon-13 spin-lattice relaxation time in the rotating frame (¹³C T₁ρ) is a particularly effective method for studying the molecular dynamics of individual carbon atoms within a polymer's chemical structure. mdpi.com Shorter T₁ρ values typically indicate greater molecular mobility or faster motion on the kilohertz timescale.
Studies on copolymers derived from 2,7-dihydroxynaphthalene (DHN) have utilized ¹³C solid-state NMR to elucidate the impact of the monomer's kinked structure on chain dynamics. mdpi.com By comparing a series of DHN-based polymers with an analogous series containing the linear hydroquinone (HQ) monomer, researchers have demonstrated that the molecular motions of the TLCPs are significantly influenced by the structures of the monomers in the main chain. mdpi.com
Table 2: Relationship Between Solid-State NMR Relaxation Times and Molecular Mobility
| Relaxation Parameter | Typical Value | Implied Molecular Mobility |
| ¹³C T₁ρ | Long (e.g., >10 ms) | Restricted / Slow Motion |
| Short (e.g., <5 ms) | Mobile / Fast Motion |
Rheological Behavior of this compound-Containing Polymers
Rheology is the study of the flow and deformation of matter, and for polymers, it provides critical insights into their processability and end-use performance. mit.edu The rheological behavior of polymer melts is often characterized using oscillatory rheometry to measure properties like the storage modulus (G'), which represents the elastic (solid-like) response, and the loss modulus (G''), which represents the viscous (liquid-like) response. nih.gov
For polymers containing rigid structural units like the naphthalene group derived from this compound, the rheological behavior is expected to be complex. The incorporation of such a bulky, non-linear monomer significantly restricts chain mobility, which generally leads to a high melt viscosity and elasticity. Polymers that form liquid crystalline phases, such as the TLCPs synthesized from DHN, exhibit particularly unique rheological properties. mdpi.com
These materials often display shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. chemrxiv.org At low shear rates, the randomly oriented liquid crystal domains and entangled polymer chains offer high resistance to flow. As the shear rate increases, these domains and chains align in the direction of flow, leading to a significant drop in viscosity. This behavior is crucial for processing techniques like injection molding.
While specific rheological data for a polymer exclusively containing this compound is not detailed in the provided search results, the behavior can be inferred from studies on similar aromatic copolyesters. The presence of the rigid, kinked naphthalene unit would be expected to result in a high zero-shear viscosity and a distinct transition to a shear-thinning regime.
Table 3: Illustrative Rheological Data for a Shear-Thinning Polymer Melt
| Shear Rate (s⁻¹) | Complex Viscosity (η*) (Pa·s) | Behavior |
| 0.01 | 50,000 | Newtonian Plateau (High Viscosity) |
| 0.1 | 49,500 | Onset of Shear Thinning |
| 1.0 | 25,000 | Shear Thinning |
| 10 | 5,000 | Shear Thinning |
| 100 | 800 | Intense Shear Thinning |
This table is a hypothetical representation of typical shear-thinning behavior expected from rigid-rod or liquid crystalline polymer melts.
Computational Chemistry and Theoretical Studies on 2,7 Diacetoxynaphthalene
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of molecules. scribd.comsolubilityofthings.com These methods are based on solving the Schrödinger equation, which governs the behavior of electrons in atoms and molecules. solubilityofthings.comiitg.ac.in
Ab Initio Methods
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles, using only fundamental physical constants as input. solubilityofthings.comwikipedia.orglibretexts.org These techniques aim to solve the electronic Schrödinger equation without relying on experimental data for parameterization. wikipedia.orglibretexts.org A central approach within ab initio methods is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. iitg.ac.inwikipedia.org While computationally intensive, ab initio methods can be systematically improved by using larger basis sets and including electron correlation effects, making them essential for studying systems with novel electronic environments or bonding. libretexts.org
For a molecule like 2,7-diacetoxynaphthalene, ab initio calculations can be employed to determine its molecular geometry, electronic energy, and other fundamental properties with a high degree of accuracy. The choice of basis set is critical, as more extensive sets provide a better description of the molecular orbitals at a higher computational cost. solubilityofthings.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics for investigating the electronic structure of many-body systems like atoms and molecules. scispace.comwikipedia.orgaimspress.com Unlike wavefunction-based methods, DFT is based on the principle that the ground-state properties of a many-electron system are uniquely determined by its electron density. scispace.comwikipedia.org This approach is generally less computationally expensive than traditional ab initio methods, allowing for the study of larger and more complex systems. wikipedia.org
DFT calculations are widely used to predict a variety of properties of this compound, including:
Electronic Structure: DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical reactivity. scispace.comrsc.orgaps.org
Molecular Geometry: Optimization of the molecular structure using DFT can predict bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies: Calculation of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra.
Reaction Energies: DFT can be used to calculate the energies of reactants, products, and transition states, providing valuable information about reaction mechanisms and kinetics. beilstein-journals.org
Recent advancements in DFT include the development of improved functionals, such as generalized gradient approximations (GGA) and hybrid methods, which have significantly enhanced the accuracy of calculations, particularly for chemical applications. scispace.comaimspress.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rug.nlresearchgate.net By integrating Newton's equations of motion, MD simulations generate trajectories of a system, providing a dynamic view of molecular behavior. researchgate.netnih.gov
Simulating Enzyme-Substrate Interactions (e.g., Lipase (B570770) Regioselectivity)
MD simulations are particularly valuable for studying the interactions between a substrate like this compound and an enzyme. nih.gov Lipases are a class of enzymes that catalyze the hydrolysis of esters and are known for their regioselectivity. rsc.orgresearchgate.net The regioselective hydrolysis of diacetoxynaphthalenes, including the 2,7-isomer, by lipases such as those from Pseudomonas sp., can be investigated using computational methods. rsc.orgresearchgate.net
In a recent study, MD simulations were used to explore the regioselectivity of lipase CAL-B in the hydrolysis of diacetoxynaphthalenes. The simulations suggested a correlation between the observed regioselectivity and the distance between the carbonyl group of the substrate and the catalytic Ser-105 residue of the enzyme. rsc.org Specifically, a distance of ≤3.2 Å was found to be indicative of the more reactive carbonyl group. rsc.org Such simulations can help rationalize experimental outcomes and guide the design of biocatalytic processes. rsc.orgresearchgate.net
The following table presents experimental data on the lipase-catalyzed hydrolysis of 1,7-diacetoxynaphthalene, a regioisomer of this compound, highlighting the influence of different lipases and solvents on the reaction conversion and product distribution. rsc.org
| Entry | Lipase | Solvent | Time (h) | Conversion (%) |
| 9 | CAL-A | TBME | 48 | 10 |
| 11 | CAL-B | TBME | 24 | 100 |
| 12 | CAL-B | TBME | 8 | 48 |
| 13 | PSC | TBME | 8 | 59 |
| 14 | PSC | TBME | 1 | 15 |
Table 1: Lipase-catalyzed hydrolysis of 1,7-diacetoxynaphthalene. rsc.org
Predicting and Understanding Polymer Chain Dynamics
While direct studies on this compound in the context of polymer chain dynamics are not prevalent, the principles of MD simulations are broadly applicable to understanding how small molecules can influence polymer properties. MD simulations are a powerful tool for investigating the equilibrium and dynamical properties of polymeric systems. rug.nlresearchgate.netmdpi.com These simulations can model polymer chains as a series of beads connected by springs, allowing for the study of their movement and interactions. rug.nlmdpi.com
Key aspects of polymer dynamics that can be studied using MD simulations include:
Chain Conformation and Entanglement: How polymer chains are arranged in space and how they interact with each other. rug.nl
Diffusion: The movement of polymer chains within a melt or solution. rsc.org
Viscoelastic Properties: The response of a polymer to an applied stress or strain, which is governed by the relaxation of the polymer chains. aps.org
The introduction of a small molecule like this compound into a polymer matrix could potentially act as a plasticizer, affecting the polymer's glass transition temperature and mechanical properties. MD simulations could be used to predict these effects by modeling the interactions between the small molecule and the polymer chains.
Semi-Empirical Methods for Large Systems
Semi-empirical methods offer a compromise between the accuracy of ab initio and DFT methods and the speed of classical force fields. libretexts.orguni-muenchen.dewikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgopenmopac.net This parameterization allows for the implicit inclusion of some electron correlation effects. wikipedia.org
Common semi-empirical methods include AM1, PM3, and the more recent PM6 and PM7, which are often used for calculations on large molecules where full ab initio or DFT calculations would be computationally prohibitive. wikipedia.orgnih.gov For instance, in a study on the enzymatic hydrolysis of diacetoxynaphthalenes, the semi-empirical PM7 method was used to optimize the atomic coordinates of the enzyme-substrate complex. rsc.org
The main advantages of semi-empirical methods are their speed and ability to handle large molecular systems, making them suitable for initial screenings of molecular properties or for use in QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, where a small, reactive part of a system is treated with a quantum mechanical method and the rest with a classical force field. nih.govcsic.es However, their accuracy is dependent on the quality of the parameterization and may be less reliable for molecules that are significantly different from those used in the parameterization dataset. wikipedia.org
Structure-Reactivity Relationships and Reaction Pathway Analysis
Computational chemistry and theoretical studies provide invaluable insights into the reactivity of molecules and the intricate pathways of their reactions. While dedicated computational investigations specifically targeting this compound are not extensively documented in publicly available research, analysis of closely related diacetoxynaphthalene isomers and the parent 2,7-dihydroxynaphthalene (B41206) allows for the inference of its structural and electronic properties that govern its reactivity.
Insights from Enzymatic Hydrolysis of Diacetoxynaphthalene Isomers
The regioselectivity of enzymatic reactions is a key area where computational studies can elucidate structure-reactivity relationships. Research on the lipase-catalyzed hydrolysis of various diacetoxynaphthalene isomers provides a framework for understanding how the position of the acetate (B1210297) groups influences the interaction with a catalytic active site.
A study on the regioselective hydrolysis of 1,6- and 1,7-diacetoxynaphthalene catalyzed by lipases employed molecular dynamics (MD) simulations to rationalize the observed experimental outcomes. rsc.org These simulations are particularly useful for mapping the interactions between the substrate and the enzyme's active site, thereby explaining the preferential cleavage of one ester group over another.
For instance, in the hydrolysis of 1,7-diacetoxynaphthalene catalyzed by Candida antarctica lipase B (CAL-B), computational models have suggested a strong correlation between the reaction's regioselectivity and the distance between the carbonyl carbon of the acetate group and the hydroxyl oxygen of the catalytic serine residue (Ser-105). rsc.org A shorter distance facilitates the nucleophilic attack and subsequent hydrolysis. The simulations indicated that a distance of approximately 3.2 Å or less is favorable for the hydrolytic reaction to occur. rsc.org
This principle can be extended to this compound. The symmetrical nature of the 2,7-substitution pattern means that both acetate groups are electronically and sterically equivalent in the free molecule. However, when bound within an enzyme's active site, subtle differences in the orientation and proximity of each acetate group to the catalytic triad (B1167595) would determine which group is preferentially hydrolyzed. The reaction pathway for such an enzymatic hydrolysis would involve the formation of a tetrahedral intermediate, stabilized by an oxyanion hole within the enzyme, followed by the collapse of this intermediate to release the monoacetate and the acetylated enzyme, which is then hydrolyzed to regenerate the catalyst.
Table 1: Key Parameters from Molecular Dynamics Simulations of Lipase-Catalyzed Hydrolysis of Diacetoxynaphthalene Isomers rsc.org
| Parameter | Description | Significance in Reaction Pathway |
| Substrate-Enzyme Distance | The distance between the carbonyl carbon of the acetate group and the catalytic serine residue's hydroxyl oxygen. | A shorter distance (≤3.2 Å) is correlated with higher reactivity and is a key determinant of regioselectivity. |
| Binding Orientation | The specific conformation of the diacetoxynaphthalene molecule within the enzyme's active site. | Dictates which of the two acetate groups is positioned favorably for nucleophilic attack by the catalytic triad. |
| Tetrahedral Intermediate | A high-energy intermediate formed during the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon. | The stability of this intermediate, often through hydrogen bonding in an "oxyanion hole," is crucial for the catalytic cycle. |
Insights from Theoretical Studies on the Parent Naphthalenediols
The intrinsic reactivity of this compound is fundamentally linked to the electronic properties of its parent phenol (B47542), 2,7-dihydroxynaphthalene. Density Functional Theory (DFT) calculations on naphthalenediols have been used to determine their O-H bond dissociation enthalpies (BDEs), which are a direct measure of their antioxidant activity and the stability of the resulting aryloxyl radicals.
A computational study on various naphthalenediols, including 2,7-dihydroxynaphthalene, revealed how the position of the hydroxyl groups affects the BDE. acs.org Lower BDEs indicate a more easily abstracted hydrogen atom and a more stable radical, which in turn suggests a more electron-rich phenolic system. This has implications for reactions where the phenolate (B1203915) acts as a leaving group, such as in hydrolysis. A more stable phenolate (corresponding to a more acidic phenol) would be a better leaving group, thus facilitating the reaction.
The calculations showed that intramolecular hydrogen bonding in ortho-diols significantly lowers their BDEs compared to isomers where such an interaction is absent. acs.org While 2,7-dihydroxynaphthalene cannot form an intramolecular hydrogen bond between its hydroxyl groups, the electronic communication between the two groups across the naphthalene (B1677914) system influences their acidity and the stability of the corresponding phenolate. The calculated stabilization energy from intramolecular hydrogen bonding in the radical form of ortho-naphthalenediols was found to be significantly higher than in the parent diol, which accounts for their enhanced reactivity. acs.org
For this compound hydrolysis, the reaction proceeds via nucleophilic attack at the acetyl carbonyl group, leading to the departure of a 2-hydroxy-7-acetoxynaphthalenolate anion (or the corresponding phenol after protonation). The stability of this leaving group is influenced by the electronic properties of the naphthalene core, which are computationally accessible through methods like DFT.
Table 2: Calculated O-H Bond Dissociation Enthalpies (ΔBDEs) for Selected Naphthalenediols acs.org
| Compound | ΔBDE (kcal/mol)a | Key Structural Feature |
| 2,3-Naphthalenediol | -10.5 | ortho-diol, intramolecular H-bond |
| 1,2-Naphthalenediol | -9.0 | ortho-diol, intramolecular H-bond |
| 1,8-Naphthalenediol | -4.4 | peri-diol, strong intramolecular H-bond |
| 2,7-Dihydroxynaphthalene | -3.5 | meta-like relationship, no intramolecular H-bond |
| 1,5-Naphthalenediol | -3.1 | Symmetrical, no intramolecular H-bond |
| 1,3-Dihydroxynaphthalene | -2.7 | meta-diol, no intramolecular H-bond |
| 1,4-Naphthalenediol | -2.6 | para-diol, no intramolecular H-bond |
| 2,6-Naphthalenediol | -2.5 | Symmetrical, no intramolecular H-bond |
a Relative to phenol. A more negative value indicates a weaker O-H bond and higher antioxidant activity.
The reaction pathway for the hydrolysis of this compound, in the absence of an enzyme, would likely follow a standard ester hydrolysis mechanism. This can be either acid-catalyzed or base-catalyzed. In a base-catalyzed pathway, the hydroxide (B78521) ion acts as the nucleophile, attacking one of the carbonyl carbons. This is typically the rate-determining step, leading to a tetrahedral intermediate. This intermediate then expels the phenolate leaving group, which subsequently abstracts a proton from the solvent to form 7-acetoxy-2-hydroxynaphthalene. The second hydrolysis step would proceed similarly. Theoretical studies can model the energy profile of this pathway, identifying the transition states and intermediates and calculating the activation barriers for each step.
Supramolecular Chemistry and Self Assembly Involving 2,7 Diacetoxynaphthalene Moieties
Non-Covalent Interactions and Molecular Recognition
Non-covalent interactions are the foundational forces driving the formation of supramolecular assemblies. libretexts.orgresearchgate.netarxiv.org These interactions, though weaker than covalent bonds, collectively dictate molecular recognition, which is the specific binding of a "host" molecule to a "guest" molecule. wikipedia.orgresearchgate.net In systems involving 2,7-diacetoxynaphthalene, several key non-covalent forces are at play.
Hydrogen bonds are highly directional, electrostatic interactions crucial for creating organized molecular aggregates. researchgate.netbeilstein-journals.orgbasicmedicalkey.com While the ester groups of this compound itself are primarily hydrogen-bond acceptors, the parent compound, 2,7-dihydroxynaphthalene (B41206), and related naphthalenediols are capable of significant hydrogen-bonding interactions. Studies on naphthalenediol derivatives demonstrate that intramolecular hydrogen bonding can substantially stabilize the molecule, particularly after processes like hydrogen atom transfer. canada.ca For instance, calculations on 1,8-naphthalenediol show that the stabilization energy from intramolecular hydrogen bonds is significantly higher in its radical form (8.6 kcal/mol) compared to its parent form, an effect that enhances its reactivity. canada.ca The presence of the acetoxy groups in this compound modifies these potential interactions, influencing the conformational preferences and stability of its assemblies. researchgate.netkuleuven.be
The aromatic core of this compound is electron-rich, making it prone to π-π stacking interactions. wikipedia.org These non-covalent interactions occur between aromatic rings and are fundamental to the structure of materials ranging from DNA to synthetic polymers. basicmedicalkey.comresearchgate.net Pi-stacking is not a single interaction type but encompasses several geometries, including face-to-face (sandwich) and parallel-displaced arrangements, which are governed by a combination of electrostatic and van der Waals forces. researchgate.netencyclopedia.pubscirp.org The association between aromatic molecules is driven by electrostatic considerations of the polarized pi systems. rsc.org These interactions are a dominant force in the molecular packing and self-assembly of naphthalene-based compounds, influencing their crystal structures and the formation of larger architectures. researchgate.netmpg.de
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.orgthno.org The naphthalene (B1677914) unit can act as an effective guest for various macrocyclic hosts, such as cyclodextrins, which have hydrophobic cavities suitable for accommodating aromatic guests. thno.org Conversely, and more significantly, naphthalene derivatives are critical building blocks for constructing host molecules. orgsyn.org The defined geometry of the 2,7-disubstitution pattern makes compounds like this compound valuable synthons for creating larger, convergent structures like supramolecular cyclophanes, which can, in turn, encapsulate other guest molecules. orgsyn.orgmdpi.com The design of such host-guest systems is a cornerstone of creating functional materials for sensing, catalysis, and drug delivery. thno.orgrsc.orgfrontiersin.org
Molecular Self-Assembly and Ordered Structures
Molecular self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. sigmaaldrich.comnih.govdoi.org The final architecture is effectively "encoded" in the shape, size, and chemical properties of the individual molecular components. sigmaaldrich.combiologydiscussion.com For naphthalene-based systems, the interplay of π-π stacking and hydrogen bonding directs the assembly process. mpg.de This bottom-up approach allows for the fabrication of novel supramolecular architectures and nanomaterials from simple molecular building blocks. nih.gov The rigid naphthalene scaffold, as found in this compound, provides a predictable and stable core, enabling the formation of ordered structures like monolayers, vesicles, and crystalline networks. mdpi.comsigmaaldrich.combiologydiscussion.com
Advanced Applications of 2,7 Diacetoxynaphthalene in Emerging Technologies
Organic Electronics and Optoelectronic Devices
The naphthalene (B1677914) moiety, accessible from 2,7-diacetoxynaphthalene, is a valuable building block for organic electronic materials due to its rigid, planar, and aromatic nature, which facilitates charge transport. By converting this compound to its diol form and subsequently functionalizing it, chemists can synthesize a variety of monomers for creating high-performance organic semiconductors.
Organic semiconductors derived from naphthalene units are integral components in organic field-effect transistors (OFETs) and organic photodetectors (OPDs). The performance of these devices is largely dictated by the charge carrier mobility of the semiconducting material. Polymers incorporating the 2,7-naphthalene unit can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) characteristics.
For instance, copolymers synthesized via methods like Suzuki or Stille coupling, which link a functionalized 2,7-naphthalene monomer with other aromatic units, have shown promising results. While direct studies on polymers from this compound are specific, analogous systems using different naphthalene isomers or derivatives demonstrate the viability of this approach. For example, copolymers of isoindigo with naphthalene have been developed for stable OFETs, exhibiting p-channel charge transport characteristics. Similarly, copolymers based on dithieno-naphthalimide have yielded hole mobilities as high as 0.15 cm²/V·s in OFETs operated under ambient conditions. These examples underscore the potential of naphthalene-based polymers, for which this compound is a viable starting material, in creating efficient charge transport pathways essential for high-performance transistors and photodetectors.
Table 1: Performance of Naphthalene-Based Copolymers in Organic Field-Effect Transistors (OFETs) This table presents data from analogous naphthalene-based polymer systems to illustrate the potential performance of materials derived from this compound.
| Polymer System | Donor/Acceptor Units | Charge Carrier Mobility (cm²/V·s) | On/Off Ratio | Channel Type |
| PISD-NAP | Isoindigo (Acceptor) / Naphthalene (Donor) | ~10⁻³ - 10⁻⁴ | >10⁵ | p-channel |
| PISD-ANT | Isoindigo (Acceptor) / Anthracene (Donor) | ~10⁻³ - 10⁻⁴ | >10⁵ | p-channel |
| P1 (Dithieno-naphthalimide based) | Dithieno-naphthalimide / Bithiophene | 0.15 | 10⁵ - 10⁷ | p-channel |
| P3 (Dithieno-naphthalimide based) | Dithieno-naphthalimide / Thienothiophene | 0.05 | 10⁵ - 10⁷ | p-channel |
The creation of effective organic semiconductors relies on the design of pi-conjugated systems. These systems consist of alternating single and multiple bonds that allow for the delocalization of π-electrons across the polymer backbone, which is fundamental for electrical conductivity. The 2,7-disubstituted naphthalene unit, derived from this compound, offers a linear and rigid building block that promotes intermolecular π-π stacking and efficient intramolecular charge transport.
To incorporate this unit into a pi-conjugated polymer, 2,7-dihydroxynaphthalene (B41206) is typically converted into a more reactive monomer, such as a dibromo or ditriflate derivative. This functionalized monomer can then be copolymerized with various electron-donating or electron-accepting comonomers. This "donor-acceptor" (D-A) copolymer approach is a powerful strategy for tuning the electronic properties of the final material, including its bandgap, and HOMO/LUMO energy levels, which are critical for device performance. The linear geometry of the 2,7-naphthalene unit helps to ensure a well-defined polymer chain, which can lead to improved crystallinity and charge mobility in the solid state.
A significant advantage of polymer-based organic electronics is the potential for low-cost, large-area fabrication using solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. For a material to be solution-processable, it must be soluble in common organic solvents. The synthesis of copolymers incorporating the 2,7-naphthalene unit allows for the attachment of flexible alkyl side chains to the polymer backbone. These side chains disrupt close packing just enough to enhance solubility without significantly hindering the electronic interactions between polymer chains in the solid-state film. The aforementioned isoindigo-naphthalene and dithieno-naphthalimide based copolymers are examples of systems designed with such side chains, rendering them soluble and thus suitable for the fabrication of active layers from solution.
Photolithography is the standard technique for high-resolution patterning in the microelectronics industry. Adapting this for organic semiconductors is a key goal for producing complex organic integrated circuits. Research has demonstrated that derivatives of 2,7-dihydroxynaphthalene can be used to create photopolymerizable materials.
A study by Podkościelna (2014) detailed the synthesis of photoluminescent copolymers from a dimethacrylate derivative of naphthalene-2,7-diol. In this work, the diol was functionalized to create 2,7-(2-hydroxy-3-methacryloyloxypropoxy)naphthalene, which was then copolymerized with N-vinyl-2-pyrrolidone. The resulting compositions could be cured using photo-initiators and UV light, demonstrating that the 2,7-naphthalene core can be integrated into a polymer network via photopolymerization. This capability is the foundational principle for using such materials as a negative photoresist, where the exposed areas become insoluble, allowing for the precise patterning of the semiconducting film.
Sensor Technology
The unique electrochemical properties of polymers derived from dihydroxynaphthalene isomers make them excellent candidates for the development of advanced chemical sensors.
Electrocatalytic sensors operate by using a modified electrode surface to accelerate an electrochemical reaction of a target analyte, thereby enhancing the detection signal. Phenolic compounds, including dihydroxynaphthalenes, can be electropolymerized onto a conductive electrode surface (like glassy carbon or screen-printed carbon) to form a thin, electroactive polymer film. This process involves the electrochemical oxidation of the monomer, leading to the formation of a stable, adherent polymer layer.
While research specifically detailing a poly(2,7-dihydroxynaphthalene) sensor is limited, extensive work on other isomers, such as poly(2,6-dihydroxynaphthalene), provides a strong proof-of-concept. For example, a sensor based on a poly(2,6-dihydroxynaphthalene) film on a screen-printed carbon electrode showed excellent electrocatalytic activity for the oxidation of peroxynitrite in alkaline solutions at very low potentials. This demonstrates that the polymer film can effectively mediate electron transfer between the electrode and the analyte. Given the similar chemical nature of the isomers, it is highly probable that a poly(2,7-dihydroxynaphthalene) film, created from the hydrolysis product of this compound, would exhibit analogous electrocatalytic properties, enabling its use in sensors for various biologically and environmentally important molecules.
Table 2: Characteristics of Electropolymerized Phenolic Sensors This table provides data for an analogous dihydroxynaphthalene isomer and other phenolic compounds to illustrate the principles applicable to sensors derived from 2,7-dihydroxynaphthalene.
| Sensor Material | Analyte | Detection Principle | Potential (vs. Ag/AgCl) | Limit of Detection (LOD) |
| Poly(2,6-dihydroxynaphthalene) | Peroxynitrite (PON) | Electrocatalytic Oxidation | 0 to +100 mV | 0.2 µM |
| Poly(p-coumaric acid) | Cadmium (Cd²⁺) | Anodic Stripping Voltammetry | - | 15.4 ppb |
| Poly(p-coumaric acid) | Lead (Pb²⁺) | Anodic Stripping Voltammetry | - | 13.6 ppb |
| Poly(caffeic acid) | Metanephrine | Electrocatalytic Oxidation | - | 0.17 µM |
Applications in Detecting Oxidative Stress Markers
The detection of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is crucial in understanding the pathology of numerous diseases. Naphthalene and its derivatives have been implicated in processes involving oxidative stress. For instance, naphthalene has been shown to induce oxidative stress and DNA damage in macrophage cell cultures nih.gov. This inherent relationship with oxidative processes suggests the potential for naphthalene-based compounds in detection applications.
A common strategy for detecting intracellular ROS involves the use of cell-permeable diacetate probes. nih.gov These non-fluorescent molecules can freely cross cell membranes. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing a molecule that can then be oxidized by ROS to become a fluorescent product. nih.gov Probes such as dihydrochlorofluorescein diacetate (DCFH-DA) operate on this principle. nih.gov
Following this established mechanism, this compound could potentially serve as a probe for detecting oxidative stress markers. In this hypothetical application, the non-polar this compound would be introduced to a cellular environment. Intracellular esterases would hydrolyze the ester bonds, yielding 2,7-dihydroxynaphthalene. The subsequent oxidation of this dihydroxy form by ROS would generate a species with distinct fluorescent properties, allowing for the quantification of oxidative stress.
Table 1: Principle of Action for Diacetate-Based Oxidative Stress Probes
| Step | Process | Compound State | Cellular Location |
|---|---|---|---|
| 1. Uptake | Passive diffusion across the cell membrane | Non-fluorescent, cell-permeable (e.g., this compound) | Extracellular to Intracellular |
| 2. Activation | Enzymatic cleavage of acetate groups by esterases | Non-fluorescent, cell-impermeable (e.g., 2,7-Dihydroxynaphthalene) | Intracellular |
Light-Stabilized Dynamic Materials (LSDMs)
A significant application of naphthalene derivatives, including this compound, is in the development of Light-Stabilized Dynamic Materials (LSDMs). nih.gov These are polymer materials that exhibit dynamic changes in their network topology in response to visible light. Unlike many light-responsive materials that require different wavelengths or heat to reverse covalent bond formation, LSDMs can be switched between a cross-linked solid state and a liquid polymer state simply by turning a single visible light source on and off. nih.gov
The core of this technology lies in the photo-Diels-Alder reaction between a naphthalene moiety and a triazolinedione. nih.gov When exposed to green light, these two components react to form covalent cross-links, transforming a liquid polymer formulation into a solid, stable network. The crucial feature of these materials is that the cross-links are only stable in the presence of the light stimulus. Once the light is turned off, the material begins to revert to its liquid state. nih.gov
The kinetics of the bond formation and breakage in LSDMs are directly tunable by the presence or absence of light. The formation of the covalent cross-links via the photo-Diels-Alder reaction is initiated and sustained by visible light. nih.gov In contrast, the reverse reaction, a spontaneous cycloreversion, occurs when the material is in the dark at ambient temperature. nih.gov
This "on/off" control allows for precise temporal regulation of the material's state. The covalent bonds that form the network are stabilized by light, and they begin to break apart through a thermally driven process as soon as the light source is removed. This process is repeatable, allowing the material to be cycled between solid and liquid states without invasive triggers like heat or additional chemical reagents. nih.gov
The ability to form and break bonds in response to an external stimulus is the hallmark of dynamic covalent chemistry. mdpi.comencyclopedia.pub In LSDMs based on the naphthalene-triazolinedione reaction, these dynamic covalent bonds provide direct control over the material's macroscopic properties. nih.gov
When the polymer chains are cross-linked under illumination, the material behaves as a solid, possessing structural integrity and stiffness. When the light is removed and the dynamic covalent bonds dissociate, the cross-links vanish, and the material flows like a liquid. This light-mediated control allows for the tuning of network properties, such as stiffness, on demand. nih.gov The reversible nature of dynamic covalent bonds endows these materials with unique capabilities, including potential applications in self-healing, shape memory, and adaptable systems where properties need to be modulated in response to environmental cues. mdpi.commdpi.com
Table 2: Light-Dependent Properties of Naphthalene-Based LSDMs
| Condition | Covalent State | Material State | Key Property |
|---|---|---|---|
| Visible Light ON | Covalent cross-links formed (Photo-Diels-Alder) | Solid Network | Structural Integrity, Stiffness |
Potential in Biomedical and Pharmaceutical Research (Indirectly via Dihydroxynaphthalenes)
While this compound serves as a useful precursor, its biological and pharmaceutical potential is often realized through its hydrolyzed form, 2,7-dihydroxynaphthalene. The naphthalene scaffold is a common feature in a wide array of bioactive molecules and is considered a valuable structure in drug discovery. acs.orgnih.gov
The naphthalene ring system is a core component of many compounds investigated for their anticancer properties. nih.gov Dihydroxynaphthalene derivatives, in particular, have been a focus of such research. For example, various dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives were designed and synthesized, with many showing significant anticancer activity. researchgate.net Similarly, studies on diterpenes have shown that while some parent compounds like jatropholone A were inactive, their acetylated derivatives gained antiproliferative activity, highlighting the role of molecular modification in biological function. nih.gov
Research into naphthalene-1,4-dione analogues has also yielded potent compounds. One particular derivative, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), demonstrated greater cytotoxicity towards cancer cells than normal cells. nih.gov Further structural modifications of this lead compound produced even more potent analogues. nih.gov These findings underscore the potential of the dihydroxynaphthalene core, accessible from this compound via hydrolysis, as a scaffold for developing new antiproliferative agents.
Table 3: Examples of Naphthalene Derivatives with Antiproliferative Activity
| Compound Class | Specific Example/Modification | Target Cell Lines | Reference |
|---|---|---|---|
| Dihydroxy-naphthalene-1,4-dione Derivatives | (S,Z)-1-(5,8-dihydroxy-1,4-dioxo...) | Various cancer cells | researchgate.net |
| Naphthalene-1,4-dione Analogues | Compound 14 (with piperidine (B6355638) ring) | Cancer cells | nih.gov |
| Naphthalene-substituted triazole spirodienones | Compound 6a | MDA-MB-231, Hela, A549 | nih.gov |
The naphthalene moiety is a versatile pharmacophore found in numerous bioactive compounds beyond anticancer agents. ijpsjournal.com Its presence in a molecule can enhance chemical and metabolic stability while maintaining pharmacological activity. nih.gov The naphthalene ring is a key structural feature in various approved drugs and experimental agents with a broad range of biological activities.
These activities include:
Antimicrobial Properties: Naphthalene-based drugs such as nafcillin, naftifine, and terbinafine (B446) are used as antibacterial and antifungal agents. ijpsjournal.com
Anti-inflammatory Effects: Certain 1-amidoalkyl-2-naphthols have shown significant anti-inflammatory activities. researchgate.net
Antiviral Agents: Compounds like Justiprocumin A and B, which contain the naphthalene scaffold, are known for their anti-HIV properties. ijpsjournal.com
The widespread presence of the naphthalene ring system in medicinally important compounds highlights its significance as a building block in pharmaceutical research. acs.orgijpsjournal.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Diacetoxynaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves acetylation of 2,7-dihydroxynaphthalene using acetic anhydride in the presence of a base (e.g., K₂CO₃) or acid catalyst. For example, in analogous syntheses of naphthalene derivatives, K₂CO₃ in DMF facilitated oxyanion formation, enabling efficient alkylation or acylation . Reaction parameters like temperature (e.g., 60°C for 8 hours in P₂O₅–MsOH mixtures) and purification (e.g., recrystallization in ethanol) significantly impact isolated yields, as demonstrated in related methoxynaphthalene syntheses with 56% yields .
Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like n-hexane:ethyl acetate (9:1) .
- Spectrophotometry : Quantify derivatives via UV-Vis methods, as seen in 2,7-dihydroxynaphthalene assays using sodium carbonate solutions to stabilize absorbance measurements .
- Gas Chromatography (GC) : Use HP-5 or similar columns with retention index (RI) data for purity assessment, as applied to dimethylnaphthalene analogs .
Q. How does the stability of this compound vary under different storage or experimental conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example, related dihydroxynaphthalenes are hygroscopic and prone to oxidation; thus, storage in anhydrous conditions at low temperatures is recommended. Accelerated stability testing via thermal gravimetric analysis (TGA) or HPLC tracking under stress conditions (e.g., 40°C/75% RH) can identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound and related naphthalene derivatives?
- Methodological Answer : Implement systematic risk-of-bias assessments using tools like Table C-6/C-7 from toxicological profiles . Key criteria include:
- Randomization : Verify if dose administration in animal studies was adequately randomized.
- Outcome Reporting : Ensure all measured endpoints (e.g., ocular toxicity, metabolic byproducts) are disclosed.
- Prioritize studies with concealed allocation and controlled confounders to reduce bias in hazard identification .
Q. What strategies optimize the synthesis of this compound derivatives for tailored photophysical or biological properties?
- Methodological Answer :
- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to alter electronic properties. For instance, 2,7-dimethoxynaphthalene synthesis via P₂O₅–MsOH mixtures at 60°C improved regioselectivity .
- Post-Functionalization : Use Suzuki coupling or nucleophilic substitution to attach fluorophores or bioactive moieties. Monitor reactivity via TLC and optimize solvent polarity to prevent side reactions .
Q. What advanced analytical methods are employed to detect this compound metabolites or environmental residues?
- Methodological Answer :
- LC-MS/MS : Quantify trace metabolites using MRM (multiple reaction monitoring) modes, validated against certified reference materials.
- GC-MS with Derivatization : Enhance volatility of polar metabolites via silylation or acetylation, referencing RI databases for naphthalene analogs .
- Environmental Sampling : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples, followed by GC-ECD or HPLC-DAD analysis .
Q. How do substituent positions on the naphthalene ring influence the reactivity and applications of this compound?
- Methodological Answer :
- Steric and Electronic Effects : The 2,7-substitution pattern minimizes steric hindrance, enabling regioselective reactions. Comparative studies on 1,5- vs. 2,7-diacetoxy derivatives show differences in hydrolysis rates and intermediate stability .
- Photophysical Properties : Substituents at 2,7 positions enhance fluorescence quantum yield due to extended conjugation, as observed in dihydroxynaphthalene-based dyes .
Data Contradiction and Reproducibility
Q. What methodologies address reproducibility challenges in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt reaction parameters (e.g., solvent purity, catalyst batch) from peer-validated studies, such as DMF/K₂CO₃ systems for naphthol derivatization .
- Inter-Lab Comparisons : Participate in round-robin testing to identify variability sources (e.g., column type in GC analyses) .
- Open Data Sharing : Publish detailed spectral data (e.g., ¹H/¹³C NMR, IR) in repositories to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
